molecular formula C23H31O4P B12896842 (Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2-hydroxy-5-methoxyphenyl)(phenyl)phosphinate

(Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2-hydroxy-5-methoxyphenyl)(phenyl)phosphinate

Cat. No.: B12896842
M. Wt: 402.5 g/mol
InChI Key: MRTCRCYVAYMDMZ-CNMLNNBQSA-N
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Description

(Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2-hydroxy-5-methoxyphenyl)(phenyl)phosphinate is a chiral organophosphorus compound It is characterized by its complex structure, which includes a cyclohexyl ring substituted with isopropyl and methyl groups, and a phosphinate group attached to a hydroxy-methoxyphenyl and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2-hydroxy-5-methoxyphenyl)(phenyl)phosphinate typically involves several steps:

    Formation of the Cyclohexyl Ring: The cyclohexyl ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile, followed by selective hydrogenation.

    Introduction of Isopropyl and Methyl Groups: The isopropyl and methyl groups can be introduced via Friedel-Crafts alkylation reactions.

    Attachment of the Phosphinate Group: The phosphinate group is introduced through a reaction between a suitable phosphinic acid derivative and the cyclohexyl intermediate.

    Final Coupling: The hydroxy-methoxyphenyl and phenyl groups are attached through a coupling reaction, such as a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups.

    Reduction: Reduction reactions can occur at the phosphinate group, converting it to a phosphine oxide.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used for substitution reactions.

Major Products

    Oxidation: Products include phenolic derivatives and quinones.

    Reduction: Products include phosphine oxides and reduced aromatic compounds.

    Substitution: Products include halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis, enhancing the selectivity and efficiency of various reactions.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Drug Development: Its unique structure allows for the exploration of new pharmacophores in medicinal chemistry.

Medicine

    Therapeutic Agents:

Industry

    Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2-hydroxy-5-methoxyphenyl)(phenyl)phosphinate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity. It can also interact with cellular receptors, modulating signal transduction pathways. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    (Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2-hydroxyphenyl)(phenyl)phosphinate: Lacks the methoxy group, resulting in different chemical properties.

    (Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2-methoxyphenyl)(phenyl)phosphinate: Lacks the hydroxy group, affecting its reactivity and applications.

Uniqueness

The presence of both hydroxy and methoxy groups in (Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2-hydroxy-5-methoxyphenyl)(phenyl)phosphinate makes it unique

Properties

Molecular Formula

C23H31O4P

Molecular Weight

402.5 g/mol

IUPAC Name

4-methoxy-2-[[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxy-phenylphosphoryl]phenol

InChI

InChI=1S/C23H31O4P/c1-16(2)20-12-10-17(3)14-22(20)27-28(25,19-8-6-5-7-9-19)23-15-18(26-4)11-13-21(23)24/h5-9,11,13,15-17,20,22,24H,10,12,14H2,1-4H3/t17-,20+,22-,28?/m1/s1

InChI Key

MRTCRCYVAYMDMZ-CNMLNNBQSA-N

Isomeric SMILES

C[C@@H]1CC[C@H]([C@@H](C1)OP(=O)(C2=CC=CC=C2)C3=C(C=CC(=C3)OC)O)C(C)C

Canonical SMILES

CC1CCC(C(C1)OP(=O)(C2=CC=CC=C2)C3=C(C=CC(=C3)OC)O)C(C)C

Origin of Product

United States

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